molecular formula C24H17ClFN5O2S B2490881 N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111020-54-2

N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2490881
CAS No.: 1111020-54-2
M. Wt: 493.94
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a synthetic organic compound designed for advanced pharmacological and microbiological research. It features a complex molecular architecture that incorporates a 1,2,4-triazolo[4,3-a]quinazolinone core, a scaffold recognized for its diverse biological potential. Scientific literature indicates that derivatives containing the 1,2,4-triazole ring are characterized by multidirectional biological activity, with significant research demonstrating the substantial antibacterial properties of this heterocyclic system . This particular molecule is functionalized with both 4-fluorobenzyl and 4-chlorophenyl groups, which are commonly explored in medicinal chemistry to optimize a compound's binding affinity and interaction with biological targets. The presence of the thioacetamide bridge may influence its electronic properties and metabolic stability. Researchers are investigating such 1,2,4-triazole-based hybrids to develop novel agents that can help address the global challenge of escalating microbial resistance . Its primary research value lies in its potential as a lead compound for evaluating new mechanisms of action, particularly against drug-resistant bacterial strains identified as critical priorities by global health organizations. This product is provided for research purposes to support the rational design and development of new therapeutic agents. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1111020-54-2

Molecular Formula

C24H17ClFN5O2S

Molecular Weight

493.94

IUPAC Name

N-(4-chlorophenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H17ClFN5O2S/c25-16-7-11-18(12-8-16)27-21(32)14-34-24-29-28-23-30(13-15-5-9-17(26)10-6-15)22(33)19-3-1-2-4-20(19)31(23)24/h1-12H,13-14H2,(H,27,32)

SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antibacterial properties. This article reviews the available data on its biological activity, including structure-activity relationships (SAR), in vitro studies, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A chlorophenyl group.
  • A triazoloquinazolinone moiety.
  • A thioacetamide functional group.

The molecular formula is C_{20}H_{18ClFN_3O_2S, and its molecular weight is approximately 397.89 g/mol.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this structure. Notably, inhibitors targeting polo-like kinase 1 (Plk1), a protein involved in cell division and cancer progression, have shown promise. The scaffold derived from similar compounds demonstrated significant inhibition of Plk1 PBD with an IC50 value around 450 nM. This suggests that derivatives of the triazoloquinazolinone structure may effectively inhibit cancer cell proliferation by disrupting mitotic processes .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (nM)Reference
Triazoloquinazolinone derivativePlk1 PBD450
Compound 16 (related structure)A549 cell line7.62 μM
Compound (S-methyl prodrug)Mitotic progressionEffective

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thio and quinazolinone moieties can significantly affect the biological activity of these compounds. For example:

  • Substituents on the benzyl group influence binding affinity and selectivity towards specific targets.
  • The presence of fluorine atoms has been associated with improved potency against certain cancer cell lines.

Case Studies

Several case studies highlight the effectiveness of compounds with similar structures in preclinical models:

  • Inhibition of Plk1 in Cancer Models : A study demonstrated that derivatives effectively reduced tumor growth in xenograft models by inhibiting Plk1 activity.
  • Antibacterial Screening : Compounds were tested against a panel of bacterial strains showing varied efficacy, suggesting potential for development as antibacterial agents.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies on similar triazoloquinazoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Anticancer Activity

N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has been evaluated for its anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). The mode of action typically involves apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For example, certain triazoloquinazolines have shown inhibitory effects on kinases involved in cancer progression and inflammation pathways. Such enzyme inhibition can lead to decreased tumor growth and reduced inflammatory responses .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of compounds structurally related to this compound against multiple pathogens. Results indicated that these compounds exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

In vitro testing of the compound against various cancer cell lines revealed that it significantly inhibited cell proliferation in MCF7 cells at low micromolar concentrations. The study utilized the Sulforhodamine B assay to quantify cell viability and demonstrated that the compound triggered apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Key Features :

  • The 4-fluorobenzyl group may improve metabolic stability compared to unsubstituted benzyl analogs .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares structural analogs based on substituents, synthesis, and spectral

Compound Name Core Structure Key Substituents Synthesis Yield Key Spectral Data (IR/NMR) Reference
N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide Triazoloquinazolinone 4-fluorobenzyl, 4-chlorophenyl-thioacetamide Not reported Likely νC=S ~1240–1255 cm⁻¹ (IR); δ ~7–8 ppm (aromatic H, NMR)
2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(4-chlorophenyl)-quinazolin-6-yl)acetamide Quinazolinone-thioacetamide 4-fluorophenyl, 4-chlorophenyl 61% νC=O ~1663 cm⁻¹ (IR); δ 2.5–3.0 ppm (-S-CH2-, NMR)
3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazoquinazolinone 4-chlorophenyl, thioxo Not reported 13C NMR: δ 180 ppm (C=S); HRMS confirmation
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide Triazole-thioacetamide 4-bromophenyl, pyridinyl Not reported νC=S ~1247 cm⁻¹ (IR); δ 7.5–8.5 ppm (pyridine H, NMR)

Substituent Impact :

  • Electron-Withdrawing Groups (Cl, F): The 4-chlorophenyl and 4-fluorobenzyl groups enhance stability and membrane permeability compared to non-halogenated analogs .
  • Thioacetamide vs.

Spectral Comparison

  • IR Spectroscopy: νC=S stretching (1240–1255 cm⁻¹) confirms thioamide/thiourea groups in analogs . Absence of νC=O (~1663 cm⁻¹) in triazoloquinazolinones indicates cyclization completion .
  • NMR Spectroscopy :
    • Aromatic protons (δ 7–8 ppm) and methylene groups in thioacetamide linkages (δ 2.5–3.5 ppm) are consistent across analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step protocols, including:

  • Step 1 : Condensation of 4-fluorobenzylamine with quinazolinone precursors to form the triazoloquinazoline core.
  • Step 2 : Thioether linkage formation via nucleophilic substitution using mercaptoacetic acid derivatives.
  • Step 3 : Final coupling with 4-chloroaniline under amide bond-forming conditions (e.g., EDC/HOBt or DCC catalysis).
    • Optimization requires controlling temperature (60–80°C for cyclization steps), solvent polarity (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for amine:acylating agent) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the molecular structure and purity of this compound?

  • 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and confirms substituent positions (e.g., fluorobenzyl methylene at δ 4.5–5.0 ppm) .
  • HPLC-PDA : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ at m/z 507.0823 for C25H18ClFN5O2S) .

Q. What structural features of this compound suggest potential biological activity?

  • The triazoloquinazoline core is known for kinase inhibition, while the 4-fluorobenzyl group enhances lipophilicity and target binding. The thioacetamide moiety may act as a hydrogen-bond acceptor, critical for enzyme interaction .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across assays)?

  • Step 1 : Validate assay conditions (e.g., ATP concentration in kinase assays, pH for solubility).
  • Step 2 : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Step 3 : Apply statistical models (e.g., ANOVA) to identify outliers and adjust for batch effects .

Q. What strategies are recommended for optimizing the compound’s selectivity against off-target proteins?

  • Structural Modifications : Introduce steric hindrance (e.g., methyl groups at C-2 of the triazole ring) to block non-specific interactions .
  • Computational Docking : Use molecular dynamics simulations to predict binding poses with target vs. homologous proteins (e.g., EGFR vs. HER2) .
  • Proteome-wide Profiling : Employ affinity pulldown assays with isotopic labeling (SILAC) to identify off-target binding partners .

Q. How can researchers address instability of the thioether linkage under physiological conditions?

  • Stabilization Approaches :

  • Replace the thioether with a sulfone group (oxidized derivative) for enhanced metabolic stability.
  • Encapsulate the compound in PEGylated liposomes to reduce hydrolysis in serum .
    • Analytical Monitoring : Track degradation via LC-MS/MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.